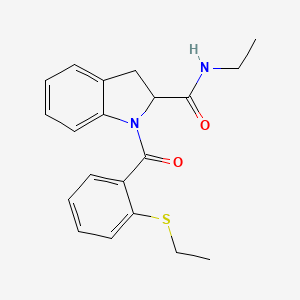

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indoline core substituted with an ethylthio group and a benzoyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction, where the benzoyl-indoline intermediate reacts with ethylthiol in the presence of a base such as sodium hydride.

N-ethylation: The final step involves the N-ethylation of the indoline nitrogen using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethylthio positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium carbonate, ethyl iodide

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Benzyl derivatives

Substitution: Various substituted indoline derivatives

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of indole-2-carboxamide derivatives, including N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide. These compounds have shown promising efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, a series of indole derivatives were synthesized and evaluated, revealing significant activity with minimum inhibitory concentrations (MIC) in the low micromolar range . The structural modifications in these compounds, such as the introduction of ethylthio groups, appear to enhance their biological activity.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against various tumor cell lines. In vitro evaluations demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Case Study: Pediatric Glioblastoma Multiforme (GBM)

In a study focused on pediatric GBM, the compound was part of a screening panel that identified several indole derivatives with potent antiproliferative effects against KNS42 tumor cell lines. The mechanism of action was further elucidated through transcriptional analysis, indicating potential pathways involved in inducing apoptosis in tumor cells .

Cannabinoid Receptor Modulation

This compound has also been studied for its interaction with cannabinoid receptors, specifically CB2 receptors. Compounds within this class have demonstrated agonistic activity at these receptors, which are implicated in various physiological processes including pain modulation and inflammation . The exploration of such interactions opens avenues for therapeutic applications in pain management and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

The compound's structure has been pivotal in determining its biological activity. SAR studies have indicated that modifications at specific positions on the indole ring can significantly influence the potency and selectivity of these compounds against target pathogens or cancer cells. For example, substituents like ethylthio enhance lipophilicity and potentially improve cellular uptake and bioavailability .

Synthesis and Chemical Applications

From a synthetic chemistry perspective, this compound serves as a versatile building block for developing novel chemical entities. Its synthesis involves straightforward methodologies such as amide coupling reactions, which allow for the rapid generation of diverse analogs for further biological evaluation .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Indole-2-carboxamide: A simpler analog with distinct chemical properties.

N-methylindoline derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.

Biologische Aktivität

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings, supported by data tables and case studies.

Synthesis

The compound is synthesized through a multi-step process that includes:

- Formation of the Indoline Core : The indoline structure is typically synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

- Introduction of the Benzoyl Group : This is achieved through Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Ethylthio Substitution : The ethylthio group is introduced via nucleophilic substitution, where the benzoyl-indoline intermediate reacts with ethylthiol in the presence of a base such as sodium hydride.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming hydrogen bonds with key amino acid residues in their active sites, thus blocking substrate access.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (melanoma) | 4.2 | Significant apoptosis |

| MDA-MB-231 (breast) | 1.0 | Induces morphological changes |

| HepG2 (liver) | 0.95 | Antiproliferative activity |

These results indicate that this compound exhibits potent anticancer properties across different cell lines .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It shows promising activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for neurodegenerative diseases like Alzheimer's. The following table presents its inhibitory effects:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 0.27 | Competitive |

| Tyrosinase | 21.5 | Non-competitive |

These findings suggest that the compound may play a role in neuroprotective strategies and could be beneficial in treating conditions associated with cholinergic dysfunction .

Case Studies

- Anticancer Efficacy : A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in enhanced caspase-3 activity, indicating induction of apoptosis at concentrations as low as 1 µM .

- Neuroprotective Potential : Another investigation focused on the compound's ability to inhibit AChE and its effects on neuroprotection demonstrated that it could significantly reduce Aβ aggregation, a hallmark of Alzheimer's disease pathology .

Eigenschaften

IUPAC Name |

N-ethyl-1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-21-19(23)17-13-14-9-5-7-11-16(14)22(17)20(24)15-10-6-8-12-18(15)25-4-2/h5-12,17H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVHEOFZZMYGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.